N-({N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,3-dichlorophenyl)benzenesulfonamide
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Overview
Description
N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,3-dichlorophenyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, halogen substituents, and functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,3-dichlorophenyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 5-bromo-2-methoxybenzaldehyde and 2,3-dichloroaniline. These intermediates undergo condensation reactions with hydrazine derivatives and benzenesulfonyl chloride under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,3-dichlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: Halogen substituents on the aromatic rings can be replaced by nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOCH₂CH₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted aromatic compounds
Scientific Research Applications
N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,3-dichlorophenyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,3-dichlorophenyl)benzenesulfonamide involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- **N-({N’-[(E)-(4-Chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,3-dichlorophenyl)benzenesulfonamide
- **N-({N’-[(E)-(5-Bromo-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,3-dichlorophenyl)benzenesulfonamide
Uniqueness
N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2,3-dichlorophenyl)benzenesulfonamide stands out due to its specific combination of substituents and functional groups, which confer unique chemical and biological properties. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H18BrCl2N3O4S |
---|---|
Molecular Weight |
571.3 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H18BrCl2N3O4S/c1-32-20-11-10-16(23)12-15(20)13-26-27-21(29)14-28(19-9-5-8-18(24)22(19)25)33(30,31)17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H,27,29)/b26-13+ |
InChI Key |
YPAIDJQNIYTIKM-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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